3-(1-Methyl-1h-imidazol-2-yl)propanoic acid
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Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles or the reaction of methyl propiolate with substituted amidoximes . These reactions are often catalyzed by nickel or other transition metals and can proceed under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based compounds.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be modified with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazole-based alcohols or amines .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex imidazole derivatives.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. It is a product of histidine metabolism, which may involve oxidation or transamination processes . The compound can modulate biological activities by binding to specific receptors or enzymes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride: A similar compound with a slightly different imidazole ring position.
Imidazolepropionic acid:
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYLGHRBZZCJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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